molecular formula C12H9FN2O4S B12832257 N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide

Cat. No.: B12832257
M. Wt: 296.28 g/mol
InChI Key: WWBPODJRHUPGBR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9FN2O4S. It is known for its unique structural properties, which include a fluorine atom and a nitro group attached to a phenyl ring, as well as a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The fluorine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles . Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-2-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(4-fluoro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-9-6-7-11(12(8-9)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H

InChI Key

WWBPODJRHUPGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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